N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with ethyl 4-bromoacetate under basic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of the furan ring: This can be synthesized through a Paal-Knorr reaction involving a 1,4-dicarbonyl compound.
Coupling of the pyridin-2-ylmethyl group: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the pyridin-2-ylmethyl group to the furan-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and furan rings.
Reduction: Reduced forms of the benzo[d]thiazole and furan rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-15-8-5-10-17-18(15)22-20(27-17)23(13-14-7-3-4-11-21-14)19(24)16-9-6-12-26-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGOBQEONZRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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